Fmoc-D-Tyr(tBu)-OH
CAS No.: 118488-18-9; 71989-38-3
Cat. No.: VC5334326
Molecular Formula: C28H29NO5
Molecular Weight: 459.542
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118488-18-9; 71989-38-3 |
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Molecular Formula | C28H29NO5 |
Molecular Weight | 459.542 |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Standard InChI | InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 |
Standard InChI Key | JAUKCFULLJFBFN-RUZDIDTESA-N |
SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Fmoc-D-Tyr(tBu)-OH (C₂₈H₂₉NO₅; molecular weight 459.53 g/mol) features a stereospecific D-tyrosine backbone with orthogonal protecting groups:
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Fmoc group: Protects the α-amino group, removable under mild basic conditions (e.g., piperidine).
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tBu group: Shields the phenolic hydroxyl group, stable under acidic conditions but cleavable with trifluoroacetic acid (TFA).
Table 1: Key Physicochemical Parameters
The compound’s crystalline form and stability under refrigeration make it suitable for long-term storage. Its solubility in polar aprotic solvents (e.g., dimethylformamide) facilitates its use in SPPS, while limited water solubility necessitates organic solvent systems for handling .
Synthesis and Industrial Production
Synthetic Methodology
Industrial synthesis involves sequential protection of D-tyrosine:
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Amino Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., sodium bicarbonate) yields Fmoc-D-Tyr-OH.
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Hydroxyl Protection: Treatment with tert-butyl chloride under alkaline conditions installs the tBu group, producing Fmoc-D-Tyr(tBu)-OH .
Quality Control
Purification via recrystallization or chromatography ensures ≥95% purity, critical for avoiding truncated peptides during synthesis. Industrial-scale production employs automated reactors to maintain consistent reaction temperatures and stoichiometric ratios, achieving batch yields exceeding 80% .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy dominates modern SPPS due to its compatibility with acid-labile linkers and side-chain protecting groups. Key advantages include:
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Selective Deprotection: The Fmoc group is removed with 20% piperidine in DMF, leaving the tBu group intact .
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Reduced Racemization: D-configuration minimizes epimerization risks during coupling steps compared to L-isomers.
Supramolecular Assembly
At concentrations ≥5 mM, Fmoc-D-Tyr(tBu)-OH self-assembles into spherical aggregates at room temperature, transitioning to fibrillar structures upon heating to 70°C. This property is exploited in designing peptide-based hydrogels for drug delivery .
Biological and Therapeutic Implications
Neurotransmitter Modulation
As a tyrosine derivative, this compound influences catecholamine biosynthesis pathways:
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Dopamine Synthesis: Serves as a precursor in enzymatic cascades producing dopamine, norepinephrine, and epinephrine .
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Neurological Disorders: Preclinical studies suggest potential in mitigating Parkinson’s disease symptoms and attention deficit disorders by modulating dopaminergic activity .
Metabolic and Physiological Effects
Reported benefits include:
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Weight Management: Enhances leptin sensitivity, reducing hyperphagia in obesity models .
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Stress Adaptation: Upregulates adrenal hormone synthesis, improving resilience to physical and psychological stressors .
Table 2: Therapeutic Applications and Mechanisms
Application | Proposed Mechanism |
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Anti-fatigue | Augments mitochondrial ATP production |
Antidepressant | Increases synaptic serotonin levels |
Antihypertensive | Inhibits angiotensin-converting enzyme |
Industrial and Agricultural Uses
Feed Additives
Incorporated into poultry feed to:
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Optimize amino acid balance, reducing phenylalanine conversion demands.
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Prevent weight loss in chicks by maintaining thyroid hormone synthesis .
Cosmetics
The tyrosine moiety’s UV-absorbing properties are leveraged in sunscreen formulations, although this application remains exploratory .
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